molecular formula C17H14N2O3S B6132165 4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

Cat. No. B6132165
M. Wt: 326.4 g/mol
InChI Key: USTPNGHYQGSMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, commonly known as BTABA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of BTABA is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. BTABA has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
BTABA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BTABA inhibits the proliferation of cancer cells and induces apoptosis. BTABA has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that BTABA reduces inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

BTABA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using BTABA in lab experiments. For example, BTABA may exhibit different effects in vivo compared to in vitro, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on BTABA. One potential direction is to study the effects of BTABA on different types of cancer cells and in different animal models of disease. Another potential direction is to investigate the potential of BTABA as a drug delivery system for other compounds. Additionally, further research is needed to fully understand the mechanism of action of BTABA and its potential applications in medicine, pharmacology, and biochemistry.
Conclusion
In conclusion, BTABA is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BTABA involves the reaction of 2-amino-4-benzoylbenzoic acid with thiosemicarbazide in the presence of acetic acid. BTABA has been studied for its potential applications in medicine, pharmacology, and biochemistry. The mechanism of action of BTABA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. BTABA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to using BTABA in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of BTABA involves the reaction of 2-amino-4-benzoylbenzoic acid with thiosemicarbazide in the presence of acetic acid. This reaction leads to the formation of BTABA, which is a yellow crystalline compound with a melting point of 265-268 °C. The purity of BTABA can be determined by thin-layer chromatography and NMR spectroscopy.

Scientific Research Applications

BTABA has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. In medicine, BTABA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, BTABA has been studied for its potential as a drug delivery system. In biochemistry, BTABA has been studied for its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15-11-23-17(19(15)10-12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16(21)22/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTPNGHYQGSMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NC2=CC=C(C=C2)C(=O)O)S1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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